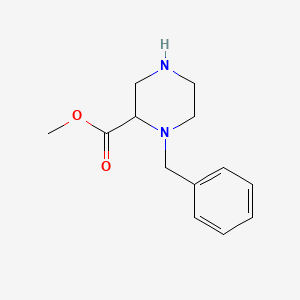

Methyl 1-benzylpiperazine-2-carboxylate

Description

Significance of the Piperazine (B1678402) Scaffold in Advanced Organic Chemistry and Drug Design

The piperazine scaffold is a cornerstone in the fields of advanced organic chemistry and drug design, valued for its unique structural and physicochemical properties. Its presence in a molecule can impart desirable characteristics such as improved aqueous solubility and bioavailability, which are critical for the development of effective therapeutic agents. The two nitrogen atoms within the piperazine ring offer sites for chemical modification, allowing for the creation of diverse libraries of compounds with a wide spectrum of biological activities.

The conformational flexibility of the piperazine ring, which can adopt chair and boat conformations, also plays a crucial role in its interaction with biological targets. This structural versatility enables piperazine-containing molecules to bind effectively to various enzymes and receptors. Consequently, the piperazine moiety is a key component in a multitude of approved drugs, spanning a wide range of therapeutic areas including antipsychotics, antidepressants, antihistamines, and anticancer agents. mdpi.com

Table 1: Therapeutic Areas of Piperazine-Containing Drugs

| Therapeutic Area | Examples of Piperazine-Containing Drugs |

| Antipsychotics | Olanzapine, Aripiprazole |

| Antidepressants | Trazodone, Nefazodone |

| Antihistamines | Cetirizine, Levocetirizine |

| Anticancer Agents | Imatinib, Dasatinib |

| Antiviral Agents | Indinavir, Saquinavir |

Overview of Methyl 1-benzylpiperazine-2-carboxylate within the Context of Piperazine Derivatives

This compound is a specific derivative of the piperazine family that embodies the structural features of a substituted piperazine carboxylate. As a chemical entity, it is primarily recognized as a key intermediate in the synthesis of more complex molecules. The strategic placement of the benzyl (B1604629) group on one nitrogen atom and the methyl carboxylate group on a carbon atom of the piperazine ring provides a versatile platform for further chemical transformations.

While extensive research on the specific biological activities of this compound is not widely documented in publicly available literature, its importance lies in its utility as a building block in organic synthesis. The benzyl group can serve as a protecting group for one of the nitrogen atoms, allowing for selective reactions at the other nitrogen. Subsequently, the benzyl group can be removed under specific conditions, enabling the introduction of other functional groups. The methyl carboxylate group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or converted into other functional derivatives, further expanding the synthetic possibilities.

The study of such intermediates is crucial for the development of novel synthetic methodologies and the efficient construction of complex target molecules with potential therapeutic value. The synthesis and manipulation of compounds like this compound are therefore of significant interest to synthetic and medicinal chemists.

Table 2: Key Structural Features of this compound

| Feature | Description |

| Core Scaffold | Piperazine |

| N1-Substituent | Benzyl group |

| C2-Substituent | Methyl carboxylate group |

| Potential Synthetic Utility | As a protected diamine and a modifiable carboxylic acid derivative |

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylpiperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)12-9-14-7-8-15(12)10-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXCAHIDKZNQFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Benzylpiperazine 2 Carboxylate and Analogues

Strategies for Piperazine (B1678402) Ring Construction and Functionalization

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, is a prevalent motif in medicinal chemistry. mdpi.combeilstein-journals.org Its synthesis and functionalization are crucial for creating new therapeutic agents. While many piperazine-containing drugs are substituted only at the nitrogen positions, significant advancements have been made in the C-H functionalization of the carbon atoms within the piperazine ring. mdpi.com

Direct Alkylation and Acylation Routes to N-Substituted Piperazines

Direct N-alkylation and N-acylation are fundamental methods for modifying the piperazine core. These reactions allow for the introduction of a wide array of substituents onto the nitrogen atoms, significantly influencing the molecule's biological activity.

N-Alkylation: This process typically involves the reaction of a piperazine with an alkyl halide. ambeed.comresearchgate.net For instance, 1-benzylpiperazine (B3395278) can be synthesized by reacting piperazine with benzyl (B1604629) chloride. orgsyn.org To control the degree of alkylation and avoid the formation of disubstituted or quaternary ammonium products, protective group strategies are often employed. researchgate.net Using a protective group like tert-butoxycarbonyl (Boc) allows for mono-alkylation at the unprotected nitrogen. researchgate.net Reductive amination, which involves reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation that avoids the formation of quaternary salts. researchgate.net

N-Acylation: Acylation of piperazine is achieved by reacting it with acyl halides or acid anhydrides to form amides. ambeed.com This reaction is useful for introducing various functional groups. For example, piperazinyl amides of chromone-2-carboxylic acid have been synthesized by coupling the carboxylic acid with appropriate phenyl/benzyl piperazine derivatives in the presence of coupling agents like EDC.HCl and DMAP. acgpubs.org

| Reaction Type | Reagents | Key Features |

| N-Alkylation | Alkyl halides, Reductive amination (aldehyde/ketone + reducing agent) | Can lead to mono- or di-substitution; protective groups used for selectivity. orgsyn.orgresearchgate.net |

| N-Acylation | Acyl halides, Acid anhydrides, Coupling agents (e.g., EDC.HCl) | Forms amides; introduces diverse functional groups. ambeed.comacgpubs.org |

Cyclization Reactions for Piperazine Core Formation

The construction of the piperazine ring itself can be accomplished through various cyclization strategies. These methods often involve the formation of two carbon-nitrogen bonds to create the heterocyclic ring.

One common approach is the cyclization of linear diamine precursors. mdpi.com For example, a palladium-catalyzed cyclization can be used to synthesize highly substituted piperazines from a propargyl unit and various diamine components. organic-chemistry.org Gold-catalyzed cyclization of substrates derived from the ring-opening of cyclic sulfamidates with propargylic sulfonamides also yields tetrahydropyrazines, which can be reduced to piperazines. organic-chemistry.org

Another strategy involves the Dieckmann cyclization to form piperazine-2,5-diones, which can then be reduced to the corresponding piperazines. thieme-connect.com Additionally, photoredox catalysis has been employed for the synthesis of C2-functionalized piperazines through a decarboxylative cyclization between a glycine-based diamine and various aldehydes. mdpi.comorganic-chemistry.org

Synthesis of Methyl 1-benzylpiperazine-2-carboxylate

The synthesis of the target compound, this compound, requires specific methods for introducing the carboxylate group at the C2 position and establishing the desired stereochemistry.

Esterification and Carboxylate Introduction Methods

The introduction of a carboxylate group, often as an ester, is a key step. Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a conventional method. rug.nl However, for more complex molecules, other methods are often preferred to avoid harsh acidic conditions. rug.nl

One approach to synthesizing piperazine-2-acetic acid esters involves starting from amino acids. nih.gov A concise synthetic route can convert optically pure amino acids into 1,2-diamines, which are then used to construct the 2,3-substituted piperazine core through an intermolecular aza-Michael reaction followed by an intramolecular SN2 ring closure. nih.gov

| Method | Starting Materials | Key Transformation |

| Fischer Esterification | Carboxylic acid, Alcohol | Acid-catalyzed condensation. rug.nl |

| From Amino Acids | Amino acids | Conversion to 1,2-diamines followed by cyclization. nih.gov |

| Dieckmann Cyclization | Diester precursor | Intramolecular cyclization to form a β-keto ester. thieme-connect.com |

Stereoselective Synthetic Approaches for Chiral Piperazine Derivatives

Controlling the stereochemistry of substituents on the piperazine ring is critical for biological activity. Asymmetric synthesis methods are employed to produce enantiomerically pure piperazine derivatives.

A palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a route to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. dicp.ac.cnrsc.org These intermediates can be converted to chiral piperazines without loss of optical purity. dicp.ac.cnrsc.org Another approach involves the iridium-catalyzed asymmetric hydrogenation of pyrazines activated by alkyl halides, which yields a range of chiral piperazines. acs.org

The use of chiral auxiliaries or starting from the "chiral pool" of naturally occurring amino acids are also common strategies. nih.govdicp.ac.cn For instance, a stereoselective synthesis of 3-substituted piperazine-2-acetic acid esters starts from optically pure amino acids to generate a key chiral 1,2-diamine intermediate. nih.gov

Derivatization and Scaffold Elaboration

Once the core this compound scaffold is synthesized, it can be further modified to create a library of analogs for structure-activity relationship (SAR) studies. Derivatization can occur at the N4-position, the benzyl group, or the ester functionality.

The N4-position is readily functionalized through alkylation or acylation, as previously described. nih.gov The benzyl group on the N1-nitrogen can be removed via hydrogenolysis, allowing for the introduction of other substituents. orgsyn.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a diverse set of amides. acgpubs.org Furthermore, direct C–H functionalization techniques offer a powerful tool for introducing substituents directly onto the carbon skeleton of the piperazine ring, expanding the accessible chemical space. mdpi.combeilstein-journals.orgnih.gov

| Position | Reaction Type | Potential Modifications |

| N4-Nitrogen | Alkylation, Acylation | Introduction of various alkyl and acyl groups. nih.gov |

| N1-Benzyl Group | Hydrogenolysis | Removal of the benzyl group for further functionalization. orgsyn.org |

| C2-Ester | Hydrolysis, Amide Coupling | Conversion to carboxylic acid and formation of amides. acgpubs.org |

| Piperazine Ring | C-H Functionalization | Direct introduction of aryl or alkyl groups onto the carbon backbone. mdpi.combeilstein-journals.org |

Palladium-Catalyzed Coupling Reactions for Aryl and Heteroaryl Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the introduction of aryl and heteroaryl groups onto the piperazine scaffold. While direct palladium-catalyzed N-arylation of this compound at the N-4 position is a feasible strategy, the literature more broadly covers the arylation of piperazine derivatives, which can be adapted for this specific target.

One common approach is the Buchwald-Hartwig amination, which involves the reaction of an aryl halide or triflate with the free secondary amine of a piperazine derivative in the presence of a palladium catalyst and a suitable ligand. For the synthesis of N-aryl derivatives of this compound, a precursor such as methyl piperazine-2-carboxylate would first be selectively benzylated at the N-1 position, followed by a Buchwald-Hartwig coupling at the N-4 position with an appropriate aryl halide.

Recent advancements have also focused on the direct C-H activation and arylation of N-benzyl groups in related heterocyclic systems. For instance, palladium(II)-catalyzed ortho-arylation of N-benzylpiperidines with arylboronic acid pinacol esters has been reported. rsc.orgresearchgate.net This methodology, which proceeds via a directed C-H bond activation, could potentially be applied to this compound to introduce aryl substituents onto the benzyl ring, leading to a variety of analogues.

Furthermore, palladium-catalyzed carboamination reactions have been developed for the asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines from amino acid precursors. nih.gov This approach highlights the versatility of palladium catalysis in constructing complex piperazine cores with defined stereochemistry and N-aryl substitution.

Table 1: Examples of Palladium-Catalyzed Reactions for Piperazine Functionalization

| Catalyst/Ligand | Reactants | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / P(t-Bu)₃ | N-Boc-piperazine, Aryl bromide | N-Aryl-N'-Boc-piperazine | 75-95% | mdpi.com |

| Pd₂(dba)₃ / BINAP | γ-(N-arylamino)alkene, Aryl bromide | N-Aryl-2-benzylpyrrolidine | 60-85% | nih.gov |

| Pd(OAc)₂ | N-Benzylpiperidine, Arylboronic acid pinacol ester | ortho-Aryl-N-benzylpiperidine | 50-80% | rsc.org |

Note: The data in this table is representative of palladium-catalyzed reactions on related piperazine and N-benzyl heterocyclic systems and serves to illustrate the potential synthetic routes for aryl and heteroaryl introduction to the target compound.

Selective N-Alkylation and N-Acylation of Piperazine Nitrogens

The presence of two nitrogen atoms in the piperazine ring of this compound necessitates selective functionalization to achieve desired substitution patterns. The N-1 and N-4 positions exhibit different steric and electronic environments, which can be exploited for selective N-alkylation and N-acylation.

N-Alkylation: Selective mono-alkylation of piperazines can be challenging due to the potential for dialkylation. One common strategy to achieve mono-alkylation at the N-4 position of a pre-formed this compound is to use a stoichiometric amount of the alkylating agent under controlled conditions. Alternatively, a large excess of the piperazine starting material can be used to favor mono-alkylation. Reductive amination is another powerful method for introducing alkyl groups at the N-4 position. This involves the reaction of the secondary amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. mdpi.comnih.gov

For the synthesis of the target compound itself, selective N-benzylation of methyl piperazine-2-carboxylate is a key step. This can be achieved by reacting methyl piperazine-2-carboxylate with benzyl bromide in the presence of a base. The regioselectivity of this reaction can be influenced by the reaction conditions and the presence of protecting groups.

N-Acylation: N-acylation of the N-4 position of this compound can be readily achieved by reacting it with an acyl chloride or anhydride in the presence of a base. This reaction is generally high-yielding and provides a straightforward method for introducing a wide range of acyl groups. The resulting N-acyl derivatives are important intermediates in the synthesis of various biologically active molecules. nih.gov

Table 2: Reagents for Selective N-Alkylation and N-Acylation

| Reaction Type | Reagent | Conditions | Product |

| N-Alkylation | Alkyl halide | Base (e.g., K₂CO₃), Solvent (e.g., ACN) | N-Alkyl piperazine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Solvent (e.g., DCE) | N-Alkyl piperazine |

| N-Acylation | Acyl chloride/Anhydride | Base (e.g., Et₃N), Solvent (e.g., DCM) | N-Acyl piperazine |

Introduction of Diverse Substituents on the Benzyl and Piperazine Moieties

The functionalization of both the benzyl and piperazine moieties of this compound allows for the creation of a large library of analogues with diverse chemical properties.

Substituents on the Benzyl Moiety: Substituents can be introduced on the aromatic ring of the benzyl group either by starting with a substituted benzyl halide for the initial N-benzylation step or by performing electrophilic aromatic substitution reactions on the pre-formed this compound. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed, although the reaction conditions must be carefully chosen to avoid side reactions with the piperazine ring. As mentioned in section 2.3.1, palladium-catalyzed C-H activation offers a modern approach to directly functionalize the benzyl group. rsc.org

Substituents on the Piperazine Moiety: The carbon atoms of the piperazine ring can also be functionalized, although this is generally more challenging than N-functionalization. Recent advances in C-H functionalization have provided new methods for the direct introduction of substituents at the C-2, C-3, C-5, and C-6 positions of the piperazine ring. mdpi.comnsf.govencyclopedia.pub For instance, photoredox catalysis has been utilized for the site-selective C-H alkylation of piperazine substrates. nsf.gov The synthesis of substituted piperazine-2-carboxylic acid precursors through asymmetric synthesis provides another route to analogues with substituents on the piperazine ring. nih.gov

Protecting Group Strategies in Complex Piperazine Synthesis

In the synthesis of complex molecules containing the piperazine-2-carboxylic acid scaffold, the use of protecting groups is essential to ensure regioselectivity and to prevent unwanted side reactions. An orthogonal protection strategy, where different protecting groups can be removed under distinct conditions, is often employed. researchgate.net

For the synthesis of this compound and its analogues, the two nitrogen atoms of the piperazine ring and the carboxylic acid functionality are the primary sites that may require protection.

Commonly used nitrogen protecting groups in piperazine synthesis include the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is cleaved by hydrogenolysis. This orthogonality allows for the selective deprotection and subsequent functionalization of one nitrogen atom in the presence of the other.

For example, to synthesize a derivative with different substituents at the N-1 and N-4 positions, one could start with piperazine-2-carboxylic acid and protect the N-1 position with a Cbz group and the N-4 position with a Boc group. The carboxylic acid can then be esterified to the methyl ester. Selective removal of the Boc group would allow for functionalization at the N-4 position, followed by deprotection of the Cbz group for modification at the N-1 position.

The formation of bicyclic intermediates, such as tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones from bis-carbamate protected piperazine-2-carboxylic acids, serves as an effective orthogonal protection strategy for the synthesis of 2-substituted piperazines. researchgate.net

Table 3: Common Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Protection Method | Deprotection Conditions |

| tert-Butoxycarbonyl | Boc | (Boc)₂O, base | Acid (e.g., TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, base | Base (e.g., piperidine) |

Chemical Reactivity and Transformation Studies

Oxidative Transformations of the Piperazine (B1678402) Ring and Benzyl (B1604629) Moiety

The structural components of Methyl 1-benzylpiperazine-2-carboxylate exhibit susceptibility to oxidation at several positions, notably the benzylic carbon and the aromatic ring of the benzyl group.

Benzyl Moiety Oxidation: The methylene (B1212753) bridge connecting the phenyl group to the piperazine ring is a benzylic position. Such positions are known for their enhanced reactivity towards oxidation due to the stabilization of radical or cationic intermediates by the adjacent aromatic ring. wikipedia.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or concentrated nitric acid (HNO₃) can oxidize non-tertiary benzylic alkyl groups to a carboxylic acid. wikipedia.org Milder, more selective reagents such as a complex of chromium trioxide and 3,5-dimethylpyrazole (B48361) can oxidize a benzylic methylene group to a carbonyl. wikipedia.org

Aromatic Ring Oxidation: The benzene (B151609) ring itself can undergo oxidative transformations. For instance, the metabolism of the closely related compound 1-benzylpiperazine (B3395278) (BZP) in mammals involves hydroxylation of the aromatic ring, typically at the para-position, to form p-hydroxy-BZP. google.com This process is an example of biological oxidation and points to the susceptibility of the aromatic moiety to such reactions.

A summary of potential oxidative transformations is presented below.

| Oxidizing Agent | Target Site | Potential Product(s) |

| Potassium Permanganate (KMnO₄) | Benzylic CH₂ | 1-(Benzoyl)piperazine-2-carboxylic acid methyl ester |

| Chromium Trioxide complex | Benzylic CH₂ | 1-(Benzoyl)piperazine-2-carboxylic acid methyl ester |

| Biological (e.g., CYP enzymes) | Aromatic Ring | Methyl 1-(4-hydroxybenzyl)piperazine-2-carboxylate |

Electrophilic Substitution Reactions on Aromatic Moieties

The aromatic moiety in this compound is the phenyl ring of the benzyl group. The piperazinylmethyl substituent attached to the ring acts as an electron-donating group through induction. Alkyl groups, in general, are known to be activating groups for electrophilic aromatic substitution, meaning they increase the rate of reaction compared to benzene. libretexts.org They direct incoming electrophiles to the ortho and para positions. libretexts.orgmsu.edu

This directing effect is due to the stabilization of the carbocation intermediate (the benzenonium ion) formed during the reaction. When the electrophile attacks at the ortho or para position, one of the resonance structures of the intermediate is particularly stable because the positive charge is adjacent to the alkyl substituent. libretexts.org Therefore, standard electrophilic aromatic substitution reactions are expected to yield primarily ortho- and para-substituted products.

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | Methyl 1-(4-nitrobenzyl)piperazine-2-carboxylate and Methyl 1-(2-nitrobenzyl)piperazine-2-carboxylate |

| Halogenation | Br₂, FeBr₃ | Methyl 1-(4-bromobenzyl)piperazine-2-carboxylate and Methyl 1-(2-bromobenzyl)piperazine-2-carboxylate |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | ortho- and para-alkylated benzyl derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | ortho- and para-acylated benzyl derivatives |

Hydrogenation and Reductive Transformations

The compound possesses two primary sites for hydrogenation: the benzyl group and the methyl ester.

Hydrogenolysis of the Benzyl Group: The C-N bond between the benzylic carbon and the piperazine nitrogen is susceptible to cleavage by catalytic hydrogenation, a reaction known as hydrogenolysis. This reaction is commonly used to remove a benzyl group, which often serves as a protecting group for amines. orgsyn.org Treatment with hydrogen gas (H₂) over a palladium catalyst (e.g., Pd/C) would cleave the benzyl group, yielding methyl piperazine-2-carboxylate. medchemexpress.com

Reduction of the Aromatic Ring: Under more vigorous hydrogenation conditions (e.g., higher pressure and temperature, or using a rhodium or ruthenium catalyst), the aromatic ring of the benzyl group can be reduced to a cyclohexyl ring, yielding Methyl 1-(cyclohexylmethyl)piperazine-2-carboxylate.

Reduction of the Methyl Ester: As mentioned previously, the methyl ester can be reduced to a primary alcohol using strong hydride reagents. smolecule.com This transformation is typically not achieved via catalytic hydrogenation under conditions used for debenzylation.

Advanced Analytical Techniques in Characterization and Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of Methyl 1-benzylpiperazine-2-carboxylate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts (δ) of protons provide information about their local electronic environment. For this compound, the spectrum would exhibit characteristic signals corresponding to the protons of the benzyl (B1604629) group, the piperazine (B1678402) ring, and the methyl ester. Protons on the aromatic ring of the benzyl group are expected to appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic protons (Ar-CH₂-) would likely resonate as a singlet around δ 3.5-3.7 ppm. The protons of the piperazine ring would show complex multiplets in the range of δ 2.3-3.2 ppm, and the methyl protons of the ester group would appear as a sharp singlet around δ 3.7 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the ester group is typically observed far downfield (around 170-175 ppm). The aromatic carbons of the benzyl group would appear in the δ 125-140 ppm region. The benzylic carbon and the carbons of the piperazine ring would be found in the upfield region, typically between δ 40-65 ppm, with the methyl ester carbon appearing around δ 52 ppm.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic C-H (Benzyl) | 7.2-7.4 (m) | 127-130 |

| Aromatic C (Quaternary) | - | ~138 |

| Benzylic CH₂ | ~3.6 (s) | ~63 |

| Piperazine CH (at C2) | ~3.4 (dd) | ~60 |

| Piperazine CH₂ | 2.3-3.2 (m) | 45-55 |

| Ester O-CH₃ | ~3.7 (s) | ~52 |

| Ester C=O | - | ~172 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands. A strong absorption band around 1735-1750 cm⁻¹ is indicative of the C=O stretching of the ester group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively. The C-N stretching of the piperazine ring would likely appear in the 1100-1300 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretching | 1735-1750 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2800-3000 |

| C-N (Amine) | Stretching | 1100-1300 |

| C-O (Ester) | Stretching | 1000-1300 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. A prominent fragmentation pattern for benzylpiperazine derivatives is the cleavage of the benzylic C-N bond, leading to the formation of the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is often the base peak. europa.eu Other fragments may arise from the loss of the methoxycarbonyl group (-COOCH₃) or cleavage within the piperazine ring. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are valuable for separating the compound from a mixture before mass analysis. europa.eu

| m/z | Proposed Fragment Ion | Significance |

|---|---|---|

| 234 | [C₁₃H₁₈N₂O₂]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion (often base peak) |

| 175 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl group |

| 143 | [M - C₇H₇]⁺ | Loss of benzyl group |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) is a key technique for determining the purity of this compound and for its quantification. A reversed-phase HPLC method, using a C18 column, is commonly employed for piperazine derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector at a wavelength where the aromatic benzyl group shows strong absorbance (around 254 nm). mdpi.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. A suitable solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) or ethyl acetate (B1210297) and a more polar solvent, is chosen to achieve good separation of the spots on a silica (B1680970) gel plate. By comparing the Rf (retardation factor) values of the reaction mixture with those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed.

Electrochemical Characterization of Piperazine Derivatives

The electrochemical behavior of piperazine and its derivatives is a significant area of study, providing insights into their redox properties, which is crucial for the development of analytical detection methods and for understanding potential metabolic pathways. Although specific electrochemical data for this compound is not extensively documented in publicly available literature, the characterization of structurally related piperazine compounds offers a strong basis for understanding its likely electrochemical profile. The electroactive nature of the piperazine moiety, particularly the lone pair electrons on the nitrogen atoms, is the primary target for electrochemical oxidation.

Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are commonly employed to investigate these compounds. researchgate.net Studies on various piperazine derivatives consistently show that they undergo irreversible oxidation processes at a range of electrode surfaces, most commonly glassy carbon electrodes (GCE). researchgate.netmdpi.com

Research on Benzylpiperazine (BZP), a close structural analog to this compound, reveals a single, irreversible oxidation event. researchgate.net Using a screen-printed carbon electrode (SPCE), BZP exhibits an oxidation process at approximately +0.7 V. researchgate.net Other studies using a glassy carbon electrode reported a similar oxidative peak at around +0.8 V. researchgate.net This oxidation is proposed to be a two-electron, two-proton process, indicating that the benzylic amine nitrogen and an adjacent carbon are involved in the reaction. researchgate.net The nature of the amine group is a critical determinant of the voltammetric behavior; compounds with a benzylic amine, like BZP, show different oxidative profiles compared to those with an aromatic amine.

The electrochemical properties are also highly dependent on the substituents attached to the piperazine ring. For instance, various N-aryl piperazines and piperazine-containing antihistamines have been characterized, often exhibiting oxidation at higher potentials. nih.govresearchgate.net Piperazine antihistamines such as Cetirizine, Meclizine, and Flunarizine are oxidizable at potentials ranging from +0.8 V to +1.5 V. nih.govacs.orgresearchgate.net The oxidation potential is also influenced by the pH of the supporting electrolyte, with studies on cetirizine showing a pH-dependent irreversible peak, suggesting the involvement of protons in the electrochemical transformation. nih.govacs.org

The use of chemically modified electrodes has been shown to have a notable electrocatalytic effect on the oxidation of the piperazine moiety. For example, modifying a carbon fiber microelectrode with nickel oxide nanoparticles was found to lower the peak oxidation potential for a range of piperazine antihistamines from +1.25 V to +1.09 V, enhancing detection sensitivity. nih.govacs.orgnih.gov

The general mechanism suggested for the electrooxidation of many piperazine derivatives involves the initial formation of a primary N-centered radical, followed by deprotonation and further electron transfer. nih.govacs.org For N-substituted piperidones, which share structural similarities, a two-electron irreversible oxidation process is also observed, which can sometimes be followed by chemical reactions such as dimerization. nih.gov

The following table summarizes the electrochemical data for several representative piperazine derivatives, highlighting the conditions and key findings.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of potential drug candidates.

For Methyl 1-benzylpiperazine-2-carboxylate, docking studies would be instrumental in identifying potential biological targets and elucidating its binding mode. Research on analogous piperazine (B1678402) derivatives has demonstrated the utility of this approach. For instance, various benzylpiperazine derivatives have been docked into the active sites of proteins like the anti-apoptotic Myeloid Cell Leukemia 1 (Mcl-1) to explore their potential as anticancer agents. nih.gov Similarly, docking studies on other piperazine-containing molecules have successfully predicted interactions with enzymes such as butyrylcholinesterase, a target in Alzheimer's disease research, and the DNA-Topo II complex in cancer studies. nih.gov

The process involves preparing a 3D structure of this compound and docking it into the binding pocket of a target protein. The simulation predicts the most stable binding poses and calculates a docking score, which estimates the binding affinity. Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and amino acid residues of the protein, are then analyzed to understand the binding mechanism. nih.gov These insights are invaluable for structure-activity relationship (SAR) studies, guiding the modification of the molecule to enhance its binding affinity and selectivity for a specific target.

| Piperazine Derivative Class | Potential Protein Target | Key Interactions Observed in Docking Studies | Research Application |

| Benzylpiperazine Derivatives | Mcl-1, Bcl-xL | Hydrophobic interactions, Hydrogen bonds | Anticancer nih.gov |

| Furoyl-piperazinyl Benzamides | Butyrylcholinesterase | Arene-arene interactions | Alzheimer's Disease |

| Phenylpiperazine Benzothiazines | DNA-Topo II Complex | Hydrogen bonds with specific amino acid residues (e.g., Asp) | Anticancer nih.gov |

| Bisbenzylpiperazine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | H-bonding, hydrophobic interactions at catalytic and peripheral sites | Alzheimer's Disease nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the conformational flexibility of the molecule and the stability of its interactions with a target.

Following a docking study of this compound with a potential protein target, MD simulations would be employed to validate the stability of the predicted binding pose. nih.gov The simulation would track the movements of the ligand within the binding site over a set period (typically nanoseconds to microseconds), revealing whether the initial interactions are maintained. mdpi.com This is crucial for confirming that the docked pose is not a transient state but a stable and energetically favorable complex. nih.gov

MD simulations are also used to study the conformational landscape of the molecule in different environments, such as in a solvent or within a lipid bilayer. For piperazine derivatives, these simulations can reveal how the molecule adapts its shape to interact with its surroundings, which is essential for understanding its pharmacokinetic properties. Studies on related compounds have used MD simulations to assess the stability of ligand-protein interactions and provide a more refined understanding of the binding mode initially suggested by docking. nih.govnih.gov

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule with high accuracy. These methods can predict a wide range of molecular characteristics, including geometric structure, charge distribution, and orbital energies.

For this compound, DFT calculations can be used to optimize its 3D geometry and determine its electronic structure. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. nih.gov

Furthermore, these calculations can generate a Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. The MEP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of potential intermolecular interactions and chemical reactions. nih.gov Quantum mechanical methods are also employed in Quantitative Structure-Activity Relationship (QSAR) studies, where calculated electronic descriptors (e.g., electrophilicity index) are correlated with biological activity to build predictive models for new derivatives. mdpi.com

| Computational Method | Predicted Property | Significance for Research |

| Density Functional Theory (DFT) | Optimized Molecular Geometry | Provides the most stable 3D structure for use in other simulations. |

| DFT | HOMO/LUMO Energies | Indicates chemical reactivity and kinetic stability. nih.gov |

| DFT | Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack and non-bonding interactions. nih.gov |

| Hartree-Fock (HF), DFT | NMR Chemical Shifts | Aids in the structural elucidation and confirmation of synthesized compounds. researchgate.net |

In Silico Prediction of Molecular Properties for Research Design

The design of any research involving a new chemical entity heavily relies on its physicochemical and pharmacokinetic properties. In silico tools can predict these properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion), helping to identify potential liabilities early in the research process. nih.govresearchgate.net

For this compound, various computational models and web-based platforms can be used to predict its molecular properties. These predictions are often guided by established principles like Lipinski's Rule of Five, which assesses the drug-likeness of a molecule based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. biotechnologia-journal.org

Predictive models can estimate aqueous solubility, membrane permeability, potential for binding to plasma proteins, and susceptibility to metabolism by cytochrome P450 enzymes. nih.gov These in silico ADME predictions are crucial for designing experiments, as they can forecast a compound's likely bioavailability and metabolic fate, saving significant time and resources. researchgate.net

| Predicted Property | Governing Principle/Model | Importance in Research Design |

| Oral Bioavailability | Lipinski's Rule of Five (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10) | Predicts potential as an orally administered agent. biotechnologia-journal.org |

| Absorption | Topological Polar Surface Area (TPSA) | TPSA < 140 Ų is correlated with good cell permeability. nih.gov |

| Solubility | Aqueous Solubility (LogS) | Affects absorption and formulation. mdpi.com |

| Metabolism | Prediction of Cytochrome P450 Inhibition | Identifies potential for drug-drug interactions. |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates potential for CNS activity. |

Design and Simulation of Molecularly Imprinted Polymers (MIPs) for Research Applications

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites for a specific target molecule (the template). Computational simulations play a vital role in the rational design of MIPs, enabling the selection of optimal components before synthesis. nih.govmdpi.com

To design a MIP for this compound, computational methods would first be used to screen a virtual library of functional monomers. nih.gov DFT calculations can quantify the binding energy between the template molecule and various functional monomers to identify which monomer will form the most stable pre-polymerization complex. mdpi.com Research on the closely related compound benzylpiperazine (BZP) has successfully used molecular modeling to identify methacrylic acid as a highly suitable functional monomer. mdpi.comnih.gov

Following monomer selection, MD simulations can be used to model the self-assembly process and determine the optimal molar ratio of template to functional monomer. mdpi.com These simulations also help in selecting the best cross-linker and porogen (solvent) to ensure the formation of a porous polymer with accessible and highly specific binding sites. mdpi.com This in silico approach significantly reduces the experimental effort required to develop highly selective MIPs for applications such as solid-phase extraction, chemical sensing, or catalysis. nih.gov

| Component | Role in MIP Formation | Computational Selection Method | Example from BZP MIP Research |

| Template | The target molecule around which the polymer is formed. | N/A (this compound) | Benzylpiperazine (BZP) mdpi.comnih.gov |

| Functional Monomer | Interacts with the template via non-covalent bonds. | DFT to calculate binding energy. mdpi.com | Methacrylic acid (MAA) mdpi.comnih.gov |

| Cross-linker | Forms the polymer backbone and fixes functional monomers in place. | Molecular modeling to assess affinity to the template. | Ethylene glycol dimethacrylate (EGDMA) mdpi.comnih.gov |

| Porogen (Solvent) | Controls the morphology and porosity of the polymer. | MD simulations to model the polymerization environment. | Chloroform mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of Methyl 1 Benzylpiperazine 2 Carboxylate Derivatives

Rational Design and Synthesis of Analogues for SAR Elucidation

The rational design of analogues is a cornerstone of modern drug discovery, aiming to systematically modify a lead compound to enhance its desired properties. For derivatives of methyl 1-benzylpiperazine-2-carboxylate, this process often begins with a pharmacophore model, which identifies the essential structural features required for biological activity, such as hydrophobic regions, hydrogen bond donors/acceptors, and ionizable groups. nih.govnih.gov The core structure typically involves two key hydrophobic areas and a central basic nitrogen atom, which are considered crucial for receptor binding. nih.gov

Impact of Substituent Position and Electronic Effects on Molecular Recognition

The position and electronic nature of substituents on the benzylpiperazine scaffold have a profound impact on molecular recognition and biological activity. SAR studies have demonstrated that even minor changes can lead to significant shifts in potency and selectivity.

Benzyl (B1604629) Ring Substitutions: The aromatic benzyl group is a frequent target for modification. Research into related benzylpiperazine structures has shown that the substitution pattern is critical.

Positional Effects: In some M1 allosteric agonists, placing substituents at the 3- or 4-positions of the benzyl ring resulted in a complete loss of agonism. nih.gov This suggests that these positions may be involved in unfavorable steric interactions within the receptor binding pocket. Conversely, substitutions at the 2-position have yielded a range of activities. For example, a 2-nitrobenzyl analogue proved more potent than the parent compound, while a 2-methyl group was metabolically labile. nih.gov

Electronic Effects: The electronic properties of the substituents are also a determining factor. The introduction of electron-withdrawing groups (e.g., Cl, F, CF3) or electron-donating groups (e.g., CH3, OCH3) can influence the molecule's lipophilicity and its ability to form key interactions, such as hydrogen bonds or cation-π interactions. mdpi.comnih.gov In one study on sarsasapogenin (B1680783) derivatives, SAR analysis indicated that benzyl groups and electron-donating substituents helped to increase neuroprotective activity. nih.gov In another series of anti-cancer agents, varying substitutions from fluorine to chlorine atoms or a trifluoromethyl group significantly altered cytotoxicity. mdpi.com

The following table summarizes selected SAR findings for benzylpiperazine derivatives based on published research.

| Compound Series | Modification Site | Substituent | Effect on Activity | Reference |

| M1 Agonists | Benzyl Ring (3- or 4-position) | Various | Loss of agonism | nih.gov |

| M1 Agonists | Benzyl Ring (2-position) | -NO2 | Increased potency, decreased agonism | nih.gov |

| M1 Agonists | Benzyl Ring (2-position) | -CF3 | Maintained high agonism and good potency | nih.gov |

| Anticancer Agents | Phenylpiperazine Ring | -Cl, -F (electron-withdrawing) | Influences lipophilicity and cytotoxicity | mdpi.com |

| Neuroprotective Agents | N-Substituent | Benzyl, electron-donating groups | Increased activity | nih.gov |

Stereochemical Aspects of Structure-Activity Relationships

Stereochemistry plays a critical role in the SAR of this compound. The carbon atom at the 2-position of the piperazine (B1678402) ring (C2) is a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: (S)-methyl 1-benzylpiperazine-2-carboxylate and (R)-methyl 1-benzylpiperazine-2-carboxylate.

Biological systems, such as receptors and enzymes, are themselves chiral. Consequently, it is common for one enantiomer of a drug to have significantly higher activity than the other—a phenomenon known as eudismic ratio. The differential activity arises because only one enantiomer can achieve the optimal three-dimensional orientation to fit into the chiral binding site of its biological target.

Therefore, the separation and individual testing of enantiomers are essential for a complete understanding of the SAR. The synthesis of enantiomerically pure piperazine-2-carboxylic acid derivatives has been achieved through methods like enzymatic kinetic resolution. researchgate.netnih.gov For instance, the enzyme alcalase has been used for the kinetic resolution of a precursor, methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate, to produce the enantiomerically pure (S)-acid. researchgate.netnih.gov Other methods for separating enantiomers include chiral high-performance liquid chromatography (HPLC), which uses a chiral stationary phase to physically separate the two forms. rsc.org Evaluating the biological activity of each isolated enantiomer allows researchers to determine which stereochemical configuration is preferred for the desired therapeutic effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com For derivatives of this compound, QSAR studies can reduce the time and cost associated with synthesizing and testing new analogues by predicting their activity prior to synthesis. researchgate.netresearchgate.net

The QSAR process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule's physicochemical properties. mdpi.com The dataset of compounds is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) and more complex machine learning approaches like Artificial Neural Networks (ANN), are employed to generate a predictive model. mdpi.comnih.gov For more detailed insights, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) can be used. nih.govnih.gov These methods analyze the steric and electrostatic fields surrounding the molecules to explain how these properties relate to activity.

Common molecular descriptors used in QSAR studies of piperazine derivatives include:

Electronic Descriptors: Energy of the Lowest Unoccupied Molecular Orbital (ELUMO), electrophilicity index (ω). mdpi.com

Physicochemical Descriptors: Molar refractivity (MR), aqueous solubility (Log S). mdpi.com

Topological Descriptors: Topological polar surface area (PSA), molecular connectivity indices. mdpi.com

Successful QSAR models can be used to screen virtual libraries of compounds and prioritize the synthesis of new derivatives with potentially improved activity, guiding further research in a more targeted and efficient manner. mdpi.comnih.gov

In Vitro Biological Evaluation and Mechanistic Insights

Enzyme Inhibition Assays and Kinetic Analysis

Cholinesterase (AChE and BChE) Inhibitory Activity

No publicly available scientific literature could be found detailing the in vitro evaluation of Methyl 1-benzylpiperazine-2-carboxylate for its inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). While research has been conducted on structurally related benzylpiperidine derivatives, such as 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride, which demonstrated mixed-type inhibition of AChE, specific data for this compound is not available. nih.gov Studies on other piperazine-containing compounds have shown varying degrees of cholinesterase inhibition, but direct extrapolation to the target compound is not scientifically valid without experimental data. nih.govmdpi.commdpi.com

Poly(ADP-ribose) Polymerase-1 (PARP-1) Enzyme Inhibition

There is no available research in the public domain that has investigated the inhibitory effects of this compound on the Poly(ADP-ribose) Polymerase-1 (PARP-1) enzyme. The development of PARP-1 inhibitors has largely focused on scaffolds such as benzimidazole (B57391) carboxamides and phthalazinones, which are structurally distinct from the benzylpiperazine framework of the subject compound. nih.govnih.govmdpi.comresearchgate.netresearchgate.net Therefore, the potential of this compound as a PARP-1 inhibitor remains unevaluated.

Monoamine Oxidase (MAO) Inhibition

A comprehensive search of scientific databases and literature reveals no studies on the in vitro inhibitory activity of this compound against monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). While other piperazine-containing compounds, such as certain N-methyl-piperazine chalcones and pyridazinobenzylpiperidine derivatives, have been investigated as MAO inhibitors, these compounds possess different structural features. nih.govmdpi.compatsnap.commdpi.com Consequently, the MAO inhibitory profile of this compound is currently unknown.

Receptor Binding and Functional Assays

Sigma (σ1 and σ2) Receptor Binding Profiles

Direct binding affinity data for this compound at sigma-1 (σ1) and sigma-2 (σ2) receptors are not available in the current scientific literature. However, studies on a series of structurally related N-benzylpiperazine derivatives provide insights into how modifications to this scaffold can influence sigma receptor binding.

Research on various benzylpiperazine derivatives has shown that this chemical class can exhibit high affinity and selectivity for σ1 receptors. For instance, a 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective ligand for the σ1 receptor over the σ2 receptor. nih.gov The affinity and selectivity are influenced by the nature of the substituents on both the benzyl (B1604629) and piperazine (B1678402) rings.

The affinities of several N-benzylpiperazine derivatives for σ1 and σ2 receptors were evaluated using radioligand binding assays. The results for these related compounds are summarized in the table below. It is crucial to note that these data are for structurally similar compounds and not for this compound itself.

| Compound | Ki (nM) σ1 | Ki (nM) σ2 | Selectivity Ratio (Ki σ2/Ki σ1) |

|---|---|---|---|

| Haloperidol (Reference) | - | - | - |

| Compound 8 | - | - | 432 |

| Compound 15 | 1.6 | 1418 | 886 |

| Compound 24 | - | - | 423 |

Data adapted from a study on N-benzylpiperazine derivatives and may not be representative of this compound. nih.govnih.gov

These findings suggest that the N-benzylpiperazine scaffold is a promising framework for developing selective sigma receptor ligands. However, without direct experimental data, the specific binding profile of this compound at σ1 and σ2 receptors remains to be determined. nih.govd-nb.infogoogle.com

Chemokine Receptor Type 1 (CCR1) Antagonism

There is no published research available that has assessed the antagonistic activity of this compound at the Chemokine Receptor Type 1 (CCR1). The discovery and development of CCR1 antagonists have involved a variety of chemical scaffolds, including bridged piperazines and other complex heterocyclic systems, but the specific compound of interest has not been evaluated in this context. nih.govsemanticscholar.orgnih.govresearchgate.netrsc.org Therefore, its potential to act as a CCR1 antagonist is currently uncharacterized.

Modulation of Protein-Protein Interactions (e.g., Anti-apoptotic Mcl-1 and Bfl-1)

Research into a series of benzylpiperazine derivatives has identified them as potential binders to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, thereby disrupting their interaction with pro-apoptotic partners. A significant study involved the design and synthesis of 81 such compounds, which were then evaluated for their binding affinities to Mcl-1, Bcl-2, and another anti-apoptotic protein, Bcl-xL. nih.gov

Within this extensive library of compounds, 22 demonstrated binding affinities in the micromolar range to at least one of the tested proteins. nih.gov Notably, some of these benzylpiperazine derivatives exhibited high selectivity for Mcl-1, showing no detectable binding to Bcl-2 or Bcl-xL. nih.gov The most potent of these selective Mcl-1 binders displayed a binding affinity (Ki) of 0.18 μM. nih.gov

While the specific binding data for this compound is not explicitly detailed in the primary literature abstracts, the core structure is central to the class of compounds that demonstrated selective Mcl-1 inhibition. The research highlights the potential of the benzylpiperazine scaffold in developing selective inhibitors of Mcl-1. nih.gov

Currently, there is no publicly available research data detailing the in vitro evaluation of this compound against the anti-apoptotic protein Bfl-1.

Investigation of Ligand Potential in Biochemical Assays

The primary biochemical evaluation of the benzylpiperazine series, which includes the structural class of this compound, was conducted using competitive binding assays. These assays are designed to measure the ability of a test compound to displace a known ligand from the binding pocket of a target protein.

The binding affinities of the 81 synthesized benzylpiperazine derivatives for Mcl-1, Bcl-2, and Bcl-xL were determined through such biochemical methods. nih.gov This approach allows for the quantification of the inhibitory constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the target protein's binding sites. The discovery that 22 of these compounds had Ki values in the micromolar range underscores the potential of this chemical class as ligands for Bcl-2 family proteins. nih.gov

The table below summarizes the findings for the most active compounds within the broader benzylpiperazine series.

| Target Protein | Number of Active Compounds (Ki < 20 µM) | Most Potent Selective Binder (Ki) |

| Mcl-1 | Some of the 22 active compounds | 0.18 µM |

| Bcl-2 | Not specified as a primary selective target | No detectable binding for selective Mcl-1 binders |

| Bcl-xL | Not specified as a primary selective target | No detectable binding for selective Mcl-1 binders |

This table is based on the general findings for the series of 81 benzylpiperazine derivatives as reported in the cited literature. nih.gov

Mechanistic Studies of Cellular Activity in Research Models

Detailed mechanistic studies at the cellular level for this compound are not extensively documented in the available scientific literature. However, the foundational research on the benzylpiperazine derivatives provides some insight into their potential mechanism of action. By selectively binding to the BH3-binding groove of Mcl-1, these compounds are designed to act as "BH3 mimetics." nih.gov

In a cellular context, this action would prevent Mcl-1 from sequestering pro-apoptotic proteins like Bak or Bim. The release of these pro-apoptotic factors would then trigger the downstream events of the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells that are dependent on Mcl-1 for survival.

Molecular docking and molecular dynamics simulations were performed on selected compounds from the benzylpiperazine series to model their binding modes with Mcl-1 and Bcl-xL. These computational studies supported the experimental binding data and helped to rationalize the observed selectivity. nih.gov Such studies are crucial for understanding the structure-activity relationships and for guiding the design of more potent and selective inhibitors. nih.gov However, specific cellular assays confirming the downstream effects of this compound, such as cytochrome c release or caspase activation, are not yet reported.

Applications As Synthetic Intermediates and Research Probes

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The structure of Methyl 1-benzylpiperazine-2-carboxylate makes it a significant intermediate in organic synthesis. The benzyl (B1604629) group can function as a protecting group for one of the nitrogen atoms in the piperazine (B1678402) ring, which can be removed later in a synthetic sequence via hydrogenolysis. orgsyn.org This allows for the selective functionalization of the two different nitrogen atoms, making it possible to create unsymmetrically substituted piperazines. orgsyn.org

The piperazine ring is a common structural motif in medicinal chemistry, and methods to synthesize derivatives are crucial. connectjournals.com The ester group at the 2-position provides another reactive handle that can be hydrolyzed to the corresponding carboxylic acid or converted into amides, enabling the attachment of various other molecular fragments. This strategic combination of a modifiable ester and a selectively deprotectable amine makes the molecule a key building block for constructing larger, more complex organic structures, including dipeptide mimics and other templates for new compound libraries. rsc.org For instance, related piperidine-based intermediates are essential in the synthesis of highly active narcotic analgesics. researchgate.net

Integration into Proteolysis-Targeting Chimera (PROTAC) Constructs for Targeted Degradation Studies

Proteolysis-Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. magtech.com.cnnih.gov A typical PROTAC consists of two key parts—a "warhead" that binds to the protein of interest and a ligand that recruits an E3 ubiquitin ligase—connected by a flexible linker. nih.gov This ternary complex formation (Target Protein-PROTAC-E3 Ligase) leads to the ubiquitination and subsequent degradation of the target protein. nih.govresearchgate.net

The this compound scaffold is well-suited for the construction of PROTACs. The piperazine core can serve as a central part of the linker or the scaffold itself. The methyl carboxylate group can be readily modified to attach the linker element, while the benzyl group on the nitrogen can be replaced with a ligand designed to bind a specific protein of interest. This modularity allows for the systematic development and optimization of PROTACs for targeted protein degradation, a therapeutic strategy with advantages over traditional inhibition, including the ability to target proteins previously considered "undruggable". magtech.com.cnnih.gov

Utility in the Development of Multitarget-Directed Ligands (MTDLs) for Polypharmacology Research

Multitarget-Directed Ligands (MTDLs) are single chemical entities designed to interact with multiple biological targets simultaneously. researchgate.net This approach is particularly promising for complex, multifactorial diseases like Alzheimer's disease (AD), where addressing a single target has proven insufficient. nih.govjneonatalsurg.com Derivatives of piperazine-2-carboxylic acid have been extensively explored as MTDLs for AD. nih.govnih.gov

Research has shown that 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives can act as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurotransmitter metabolism. nih.gov Further studies on these compounds revealed additional activities relevant to AD pathology, including the inhibition of amyloid-β (Aβ) aggregation and histone deacetylase 1 (HDAC1), as well as antioxidant and metal-chelating properties. nih.gov This polypharmacological profile demonstrates the utility of the benzylpiperazine-carboxylate scaffold in developing effective MTDLs. nih.govresearchgate.net

| Compound | Aβ Aggregation Inhibition (IC₅₀, µM) | HDAC1 Inhibition (IC₅₀, µM) |

|---|---|---|

| 7b | 1.15 ± 0.05 | 0.30 ± 0.01 |

| 7e | Not Reported | 0.14 ± 0.01 |

| 8f | 1.10 ± 0.05 | 0.15 ± 0.01 |

| Curcumin (Reference) | 6.54 ± 0.31 | Not Reported |

| SAHA (Reference) | Not Reported | 0.046 ± 0.002 |

| Entinostat (Reference) | Not Reported | 0.05 ± 0.002 |

Application in the Design of Novel Scaffolds for Drug Discovery Research

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs. nih.gov The benzylpiperazine-carboxylate framework provides a versatile starting point for creating new chemical entities. By modifying the substituents on the piperazine ring and the benzyl group, researchers can generate large libraries of compounds to screen for various biological activities.

For example, the 2-benzylpiperazine (B1268327) scaffold has been used to develop potent inhibitors of human carbonic anhydrases, which are therapeutic targets for conditions like glaucoma. nih.gov In another study, benzylpiperazine derivatives were designed and synthesized as selective binders of Mcl-1, an anti-apoptotic protein and a target for cancer therapy. nih.gov Several of these compounds showed high selectivity for Mcl-1 over other related proteins like Bcl-2 and Bcl-xL, with the most potent having a Ki value of 0.18 μM. nih.gov These examples highlight how the core structure of this compound can be adapted to create novel scaffolds for diverse therapeutic areas.

Development of Radiolabeled Analogues for Receptor Imaging Research

Radiolabeling molecules allows for their non-invasive visualization and quantification in living organisms using techniques like Positron Emission Tomography (PET). mdpi.com This is a powerful tool in drug development and neuroscience for studying receptor distribution and occupancy. Benzylpiperazine derivatives have been successfully developed as radiotracers for imaging specific receptors in the brain. nih.gov

A series of 18F-labeled benzylpiperazine derivatives were synthesized and evaluated as selective ligands for the σ1 receptor, which is implicated in various neurological and psychiatric disorders. nih.gov These radiotracers were prepared with good radiochemical yields and high purity. nih.gov In vivo studies in mice demonstrated that the compounds could effectively cross the blood-brain barrier and specifically bind to σ1 receptors. nih.gov This work illustrates the application of the benzylpiperazine scaffold in developing molecular probes for in vivo imaging, a critical area of biomedical research. nih.govnih.gov

| Radiotracer | Radiochemical Yield (%) | Radiochemical Purity (%) | Molar Activity (GBq/µmol) | Initial Brain Uptake (%ID/g at 2 min) |

|---|---|---|---|---|

| [¹⁸F]13 | 42-55 | >99 | ~120 | 11.48 |

| [¹⁸F]14 | 42-55 | >99 | ~120 | 8.37 |

| [¹⁸F]16 | 42-55 | >99 | ~120 | 9.82 |

Use in the Production of Advanced Materials (e.g., polymers, resins) in Chemical Research

The unique chemical structure of benzylpiperazine derivatives also lends itself to applications in materials science. Specifically, the parent compound benzylpiperazine (BZP) has been used as a template molecule in the creation of Molecularly Imprinted Polymers (MIPs). newcastle.edu.aumdpi.com MIPs are synthetic materials engineered to have high-affinity binding sites for a specific target molecule, effectively acting as artificial receptors. newcastle.edu.au

In this process, functional monomers are polymerized around the template molecule (BZP). After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the target. mdpi.com Studies have successfully developed BZP-imprinted polymers using both non-covalent and semi-covalent approaches, resulting in materials with a strong and selective affinity for BZP. newcastle.edu.aumdpi.com While this research used the parent BZP, it demonstrates the potential of the benzylpiperazine scaffold, including derivatives like this compound, to be used in the synthesis of advanced polymeric materials for applications in separation science, sensing, and catalysis.

Future Research Directions and Unexplored Avenues

Development of Next-Generation Synthetic Methodologies

The synthesis of piperazine (B1678402) derivatives is a well-established field, often involving the reaction of piperazine with compounds like benzyl (B1604629) chloride. orgsyn.org Traditional methods, however, can be built upon to enhance efficiency, yield, and sustainability. Future research could focus on developing novel synthetic routes for Methyl 1-benzylpiperazine-2-carboxylate that are more atom-economical and environmentally benign. This could involve the exploration of catalytic systems, such as transition metal catalysis, to facilitate the formation of the core piperazine structure and the introduction of the benzyl and methyl carboxylate groups with higher precision and less waste. Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same vessel, could streamline the production of this compound and its analogs, making them more accessible for further research and potential applications.

Advanced Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating scientific discovery. rsc.orgnih.gov For this compound, future research should leverage advanced computational tools for a deeper understanding of its properties and interactions. Molecular docking and molecular dynamics simulations can be employed to predict the binding modes of this compound with various biological targets. rsc.orgnih.gov These computational predictions can then guide experimental studies, such as in vitro binding assays, to validate the in silico findings. This integrated approach can save significant time and resources by prioritizing the most promising avenues for experimental investigation. Furthermore, quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, aiding in the design of new derivatives with tailored properties.

Discovery of Novel Biological Targets and Pathways

The piperazine scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds. researchgate.netmdpi.com While benzylpiperazine (BZP) and its derivatives have been studied for their effects on dopamine, serotonin, and noradrenaline systems, the specific biological targets of this compound remain largely unexplored. researchgate.neteuropa.eu Future research should focus on comprehensive screening of this compound against a broad panel of biological targets to identify novel activities. This could involve high-throughput screening assays against various receptors, enzymes, and ion channels. Identifying new biological targets could open up entirely new therapeutic possibilities for this compound and its derivatives, potentially in areas beyond the central nervous system. Elucidating the downstream signaling pathways affected by the interaction of this compound with its targets will also be crucial for understanding its mechanism of action.

Exploration of New Analytical Techniques for Compound Characterization and Quantification

Robust analytical methods are essential for the accurate characterization and quantification of chemical compounds. mdpi.commdpi.com While techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard for the analysis of piperazine derivatives, there is always room for improvement and innovation. europa.euresearchgate.net Future research could focus on the development of more sensitive and rapid analytical methods for this compound. This could include the exploration of novel chromatographic stationary phases for improved separation of isomers and metabolites, as well as the application of advanced mass spectrometry techniques, such as high-resolution mass spectrometry, for more detailed structural elucidation. Additionally, the development of novel in-field detection methods, potentially based on electrochemical sensors or molecularly imprinted polymers, could have applications in forensic and environmental analysis. mdpi.com

Expanding Applications in Chemical Biology and Material Sciences

The utility of a chemical compound is not limited to its potential therapeutic applications. The unique structural features of this compound could be leveraged in the fields of chemical biology and material sciences. In chemical biology, this compound could be modified to create chemical probes for studying biological processes. For instance, the incorporation of a fluorescent tag or a reactive group could allow for the visualization and identification of its cellular targets. In material sciences, the piperazine core can be a building block for the synthesis of novel polymers and coordination complexes. mdpi.com The properties of these materials, such as their thermal stability, conductivity, or catalytic activity, could be tuned by modifying the substituents on the piperazine ring. Future research in this area could lead to the development of new functional materials with a wide range of applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.